molecular formula C6H11NO B13248495 2-Amino-1-cyclobutylethan-1-one

2-Amino-1-cyclobutylethan-1-one

Cat. No.: B13248495
M. Wt: 113.16 g/mol
InChI Key: HZAPWKALBWQUQD-UHFFFAOYSA-N
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Description

2-Amino-1-cyclobutylethan-1-one is an organic compound featuring a cyclobutane ring with an amino group and a ketone group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclobutylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of solvents such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclobutylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of 2-amino-1-cyclobutylethan-1-ol.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

2-Amino-1-cyclobutylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclobutylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A precursor in the synthesis of 2-Amino-1-cyclobutylethan-1-one.

    2-Amino-1-cyclobutylethan-1-ol: A reduced form of the compound.

    Cyclobutylamine: A related compound with an amino group attached to the cyclobutane ring.

Uniqueness

This compound is unique due to the presence of both an amino group and a ketone group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-amino-1-cyclobutylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-4-6(8)5-2-1-3-5/h5H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAPWKALBWQUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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